[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
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Overview
Description
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is a chemical compound with the molecular formula C7H12F3NO2S and a molecular weight of 231.24 g/mol . It is known for its unique structure, which includes a cyclobutyl ring substituted with a trifluoromethyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves the reaction of 1-methyl-3-(trifluoromethyl)cyclobutanone with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide: Unique due to its cyclobutyl ring and trifluoromethyl substitution.
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in containing trifluoromethyl groups but differs in structure and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclobutyl ring and trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2S/c1-6(4-14(11,12)13)2-5(3-6)7(8,9)10/h5H,2-4H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAJZFLCTWSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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